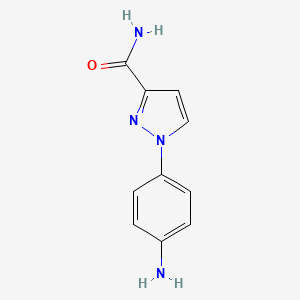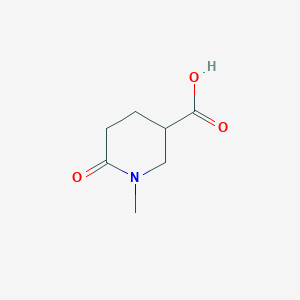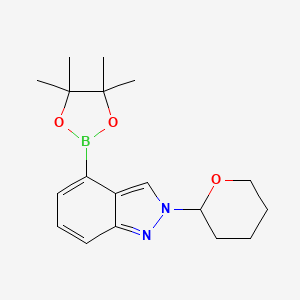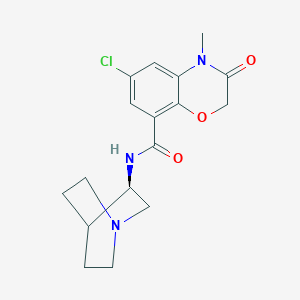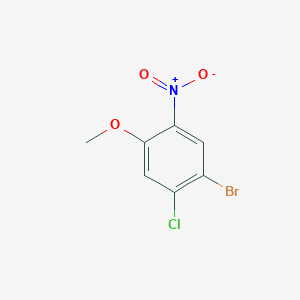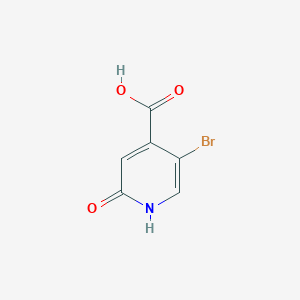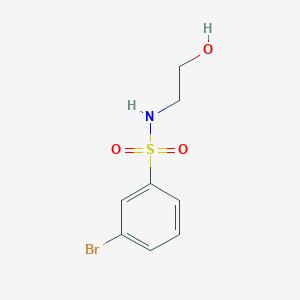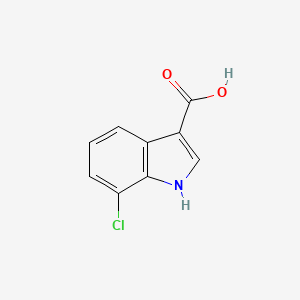
7-Chloro-1H-indole-3-carboxylic acid
Vue d'ensemble
Description
7-Chloro-1H-indole-3-carboxylic acid is an indole-3-carboxylic acid carrying a carboxy group at position 3 . It is a conjugate acid of an indole-3-carboxylate .
Molecular Structure Analysis
The molecular formula of 7-Chloro-1H-indole-3-carboxylic acid is C9H6ClNO2 . The InChI code is 1S/C9H6ClNO2/c10-7-3-1-2-5-6 (9 (12)13)4-11-8 (5)7/h1-4,11H, (H,12,13) . The SMILES string is OC (=O)c1c [nH]c2c (Cl)cccc12 .Physical And Chemical Properties Analysis
7-Chloro-1H-indole-3-carboxylic acid is a solid compound . Its molecular weight is 195.60 g/mol . It has a topological polar surface area of 53.1 Ų .Applications De Recherche Scientifique
Plant Physiology
Field
Plant Physiology
Application
Indole-3-carboxylic acid derivatives play an important role in pathogen defense in cruciferous plants .
Method
These compounds are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile .
Results
Major derivatives such as glucose conjugates of 5-hydroxyindole-3-carbaldehyde, indole-3-carboxylic acid, and 6-hydroxyindole-3-carboxylic acid were identified .
Pharmaceutical Sciences
Field
Pharmaceutical Sciences
Application
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Method
Researchers synthesize a variety of indole derivatives for screening different pharmacological activities .
Results
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Chemical Reagent
Field
Chemical Reagent
Application
Indole-3-carboxylic acid is used as a reactant for the preparation of various compounds .
Method
It is used in the synthesis of anticancer agents, derivatives of amino acids and peptides, serotonin 5-HT4 receptor antagonists, primary acylureas, inhibitors of Gli1-mediated transcription in the Hedgehog pathway, serotonin 5-HT6 antagonists, Very Late Antigen-4 (VLA-4) antagonists, EphB3 receptor tyrosine kinase inhibitors, potential therapeutic agent for Alzheimer’s Disease, vinyl ester pseudotripeptide proteasome inhibitors .
Results
The results of these syntheses are a wide range of compounds with potential therapeutic applications .
DYRK1A Inhibitors
Field
Medicinal Chemistry
Application
7-chloro-1H-indole-3-carbonitrile was selected as a fragment template for the development of smaller and less lipophilic DYRK1A inhibitors .
Method
A series of indole-3-carbonitriles was designed and evaluated as potential DYRK1A ligands by molecular docking studies .
Results
The results of these studies are not specified in the source .
Antiviral Activity
Field
Virology
Application
Indole derivatives have shown potential as antiviral agents .
Method
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Results
Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Synthesis of Selected Alkaloids
Field
Organic Chemistry
Application
Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .
Method
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Results
Indoles, both natural and synthetic, show various biologically vital properties .
Safety And Hazards
Propriétés
IUPAC Name |
7-chloro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-7-3-1-2-5-6(9(12)13)4-11-8(5)7/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCJWTBYVXEBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649671 | |
| Record name | 7-Chloro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1H-indole-3-carboxylic acid | |
CAS RN |
86153-24-4 | |
| Record name | 7-Chloro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86153-24-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1294023.png)
![9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one](/img/structure/B1294025.png)
![5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1294027.png)
![[3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B1294031.png)
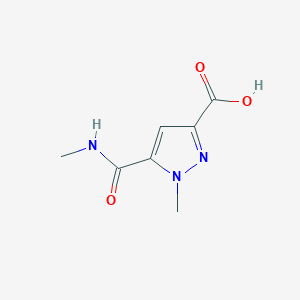
![[3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1294033.png)

